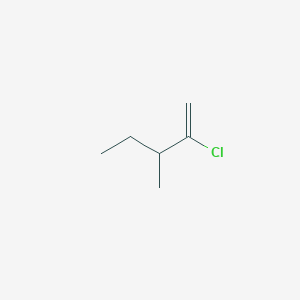![molecular formula C15H25NO3 B14660373 4-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,3-dimethylphenol CAS No. 51282-93-0](/img/structure/B14660373.png)
4-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,3-dimethylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,3-dimethylphenol is an organic compound with a complex structure that includes a tert-butylamino group, a hydroxypropoxy group, and a dimethylphenol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,3-dimethylphenol typically involves multiple steps. One common method includes the reaction of 2,3-dimethylphenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with tert-butylamine to introduce the tert-butylamino group. The final step involves the hydrolysis of the epoxide to form the hydroxypropoxy group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,3-dimethylphenol can undergo various chemical reactions, including:
Oxidation: The hydroxypropoxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The tert-butylamino group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction can produce different alcohols.
Applications De Recherche Scientifique
4-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,3-dimethylphenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,3-dimethylphenol involves its interaction with specific molecular targets. For example, it may bind to beta-adrenergic receptors, leading to the activation of adenylate cyclase and subsequent increase in cyclic AMP levels. This pathway is crucial for various physiological responses, including heart rate regulation and smooth muscle relaxation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(3-(tert-Butylamino)imidazo[1,2-a]pyridin-2-yl)phenyl p-tolylcarbamate
- 2-(tert-Butylamino)-1-ethanol
Uniqueness
4-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,3-dimethylphenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
51282-93-0 |
|---|---|
Formule moléculaire |
C15H25NO3 |
Poids moléculaire |
267.36 g/mol |
Nom IUPAC |
4-[3-(tert-butylamino)-2-hydroxypropoxy]-2,3-dimethylphenol |
InChI |
InChI=1S/C15H25NO3/c1-10-11(2)14(7-6-13(10)18)19-9-12(17)8-16-15(3,4)5/h6-7,12,16-18H,8-9H2,1-5H3 |
Clé InChI |
HBTCABWEZUWDPB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1C)OCC(CNC(C)(C)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


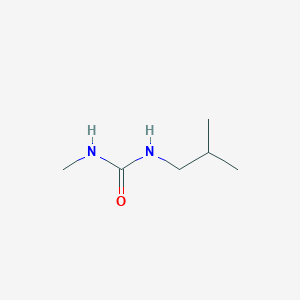
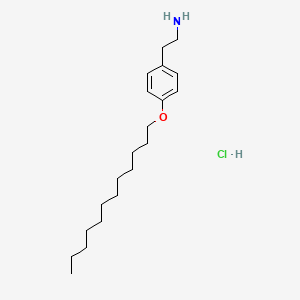
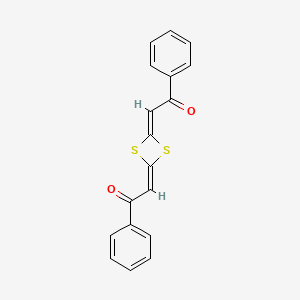

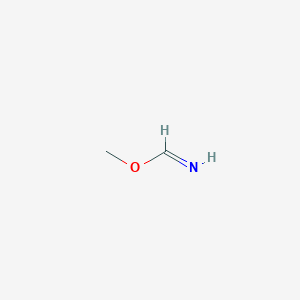
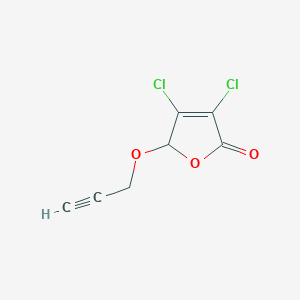
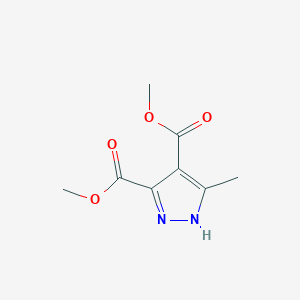
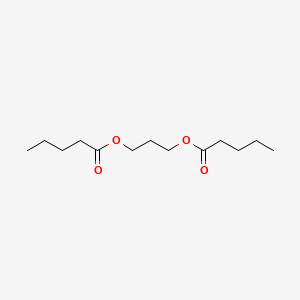
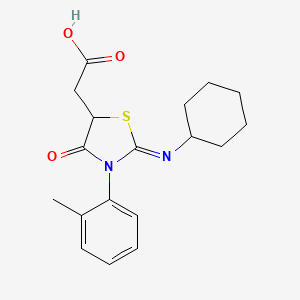
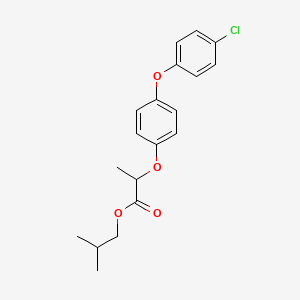
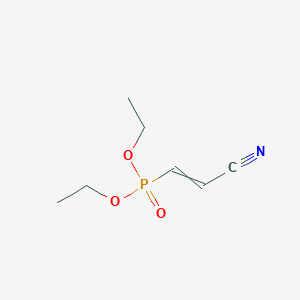
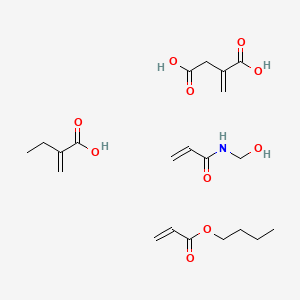
![Diethyl 4-[(trimethylsilyl)oxy]phenyl phosphate](/img/structure/B14660393.png)
